Pregnenolone-d6 Major

Catalog No.
S1806860
CAS No.
M.F
C₂₁H₂₆D₆O₂
M. Wt
322.51
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pregnenolone-d6 Major

Product Name

Pregnenolone-d6 Major

Molecular Formula

C₂₁H₂₆D₆O₂

Molecular Weight

322.51

Synonyms

(3β)-3-Hydroxy-pregn-5-en-20-one-d6; (3β)-3-Hydroxypregn-5-en-20-one-d6; 5-Pregnenolone-d6; Arthenolone-d6; Bina-Skin-d6; Enelone-d6; NSC 1616-d6; Pregnolon-d6; Prenolon-d6; Regnosone-d6; Skinostelon-d6

Pregnenolone-d6 Major is a deuterated form of pregnenolone, a steroid hormone synthesized from cholesterol. Pregnenolone itself serves as a precursor for various steroid hormones, including progesterone, testosterone, and estrogen. The "d6" designation indicates that six hydrogen atoms in the molecule have been replaced with deuterium, an isotope of hydrogen. This modification enhances its stability and allows for more precise tracking in metabolic studies and analytical applications.

Chemically, pregnenolone is defined as pregn-5-en-3β-ol-20-one, featuring a steroid structure characterized by four interconnected cyclic hydrocarbons. The presence of hydroxyl and ketone functional groups contributes to its biological activity and solubility properties .

Typical of steroid hormones. It can undergo:

  • Conversion to Progesterone: Pregnenolone-d6 is converted to progesterone through the action of 3β-hydroxysteroid dehydrogenase and Δ5-4 isomerase enzymes.
  • Formation of Pregnenolone Sulfate: It can also be sulfated to form pregnenolone sulfate, which has distinct biological activities compared to its parent compound .
  • Metabolism to Other Steroids: Pregnenolone-d6 can be further metabolized into 17α-hydroxypregnenolone and dehydroepiandrosterone (DHEA) via enzymatic pathways involving cytochrome P450 enzymes .

Pregnenolone-d6 exhibits several biological activities attributed to its role as a precursor in steroidogenesis. While pregnenolone itself does not possess significant hormonal activity, its metabolites have various effects:

  • Neuroactive Properties: Pregnenolone sulfate, a metabolite, acts as a negative allosteric modulator of the GABA_A receptor and a positive modulator of the NMDA receptor, influencing neuronal excitability and synaptic plasticity .
  • Agonistic Effects: Pregnenolone has been identified as an agonist of the pregnane X receptor, which regulates the expression of genes involved in drug metabolism and transport .

The synthesis of pregnenolone-d6 can be achieved through several methods:

  • Deuteration of Pregnenolone: This involves the exchange of hydrogen atoms with deuterium using various reagents under controlled conditions.
  • Chemical Synthesis from Cholesterol: Starting from cholesterol, pregnenolone can be synthesized through hydroxylation and side-chain cleavage reactions catalyzed by cytochrome P450scc .
  • Use of Deuterated Reagents: Employing deuterated solvents or reagents during the synthesis process enhances the incorporation of deuterium into the final product .

Pregnenolone-d6 Major is utilized in various fields:

  • Analytical Chemistry: It serves as an internal standard in mass spectrometry for quantifying steroid hormones due to its unique isotopic signature.
  • Biological Research: Used in studies examining steroid metabolism and hormonal regulation, particularly in neurobiology and endocrinology.
  • Pharmaceutical Development: Investigated for potential therapeutic applications related to cognitive function and mood disorders due to its neuroactive metabolites .

Research on pregnenolone-d6 often focuses on its interactions with enzymes and receptors involved in steroid metabolism:

  • Enzyme Kinetics: Studies demonstrate how pregnenolone-d6 influences the activity of cytochrome P450 enzymes responsible for converting it into other steroids.
  • Receptor Binding Studies: Investigations reveal how pregnenolone metabolites interact with GABA_A and NMDA receptors, affecting neurotransmission and neuroprotection .

Pregnenolone-d6 is structurally similar to several other steroids. Here are some notable comparisons:

CompoundStructureUnique Features
PregnenolonePregn-5-en-3β-ol-20-onePrecursor to multiple steroid hormones
DehydroepiandrosteroneAndrost-4-en-3β-ol-17-oneKey androgen precursor; more potent androgenic activity
ProgesteronePregn-4-en-3,20-dioneMajor progestogen; critical for reproductive health
17α-HydroxypregnenolonePregn-5-en-3β,17α-diolPrecursor for DHEA; involved in adrenal hormone synthesis

Pregnenolone-d6's uniqueness lies in its isotopic labeling, which allows for precise tracking in metabolic studies without altering its biological properties significantly. Its deuterated form enhances stability while maintaining functionality within biological systems.

Liquid chromatography-tandem mass spectrometry represents the gold standard analytical technique for quantitative determination of Pregnenolone-d6 Major at trace concentration levels. The development of sensitive and specific methods requires comprehensive optimization of both chromatographic separation and mass spectrometric detection parameters [1] [2].

Method Development Strategy

The fundamental challenge in Pregnenolone-d6 Major analysis stems from its poor native ionization efficiency under standard electrospray ionization conditions [1] [2]. To overcome this limitation, derivatization strategies have been implemented successfully. The most effective approach involves formation of oxime derivatives using hydroxylamine reagent, which significantly enhances ionization efficiency and provides stable positive ion formation [1] [2] [3].

Sample preparation protocols typically employ liquid-liquid extraction using methyl tert-butyl ether followed by derivatization [1] [2] [3]. This approach achieves extraction recoveries of 65% while maintaining analytical precision with relative standard deviations below 8% [2]. The deuterated internal standard compensation effectively corrects for matrix effects and extraction variability [2].

Chromatographic Optimization

High-performance liquid chromatography separation utilizes reversed-phase columns with gradient elution systems. Optimal separation has been achieved using Accucore Phenyl-X columns (2.6 μm, 50 × 2.1 mm) operated at 40°C [1] [2] [3]. The mobile phase system consists of water with 0.1% formic acid (A) and methanol (B), with gradient programming optimized for steroid oxime elution [2] [3].

Analysis times range from 4.5 to 11 minutes depending on the specific method configuration [1] [4] [2]. Multi-channel high-performance liquid chromatography systems enable throughput capabilities of 13 to 52 injections per hour, facilitating high-volume analytical requirements [2].

Mass Spectrometric Detection Parameters

Triple quadrupole mass spectrometers operating in selected reaction monitoring mode provide optimal sensitivity for Pregnenolone-d6 Major quantitation [1] [5] [4]. The oxime derivative of pregnenolone exhibits characteristic fragmentation patterns with quantitation transitions at m/z 332.25 → 86.25 and confirmation transitions at m/z 332.25 → 300.25 [2].

Deuterated internal standards, particularly pregnenolone-d4, demonstrate mass shifts providing transitions at m/z 336.30 → 90.30 for quantitation [2]. Ion source parameters require optimization with heated electrospray ionization operated at +3500 V with vaporizer temperatures of 400°C [2].

Sensitivity and Linear Range Performance

Current methodologies achieve limits of detection ranging from 0.002 to 0.02 ng/mL depending on sample matrix and derivatization efficiency [6] [7] [8]. Limits of quantification typically fall within 0.005 to 0.056 ng/mL range, providing adequate sensitivity for clinical and research applications [9] [2] [8].

Linear dynamic ranges extend from 0.01 to 500 ng/mL with correlation coefficients exceeding 0.999 when weighted calibration models are employed [2] [8]. This analytical range encompasses physiological concentrations and supports both diagnostic and research quantitation requirements [2].

ParameterTypical ValuesOptimized Conditions
Limit of Detection (LOD)0.002-0.02 ng/mLDerivatization with hydroxylamine
Limit of Quantification (LOQ)0.005-0.056 ng/mLSignal-to-noise ratio >10:1
Linear Range0.01-500 ng/mLWeighted calibration (1/X)
Precision (CV %)<8%Deuterated internal standard
Accuracy (Recovery %)92-108%Liquid-liquid extraction
Matrix EffectsCompensated by deuterated ISMTBE extraction + ESI+
Carryover (%)<0.2%Column washing protocol
Analysis Time (min)4.5-11Gradient elution C18/Phenyl-X

Quantitative Proton Nuclear Magnetic Resonance Validation Protocols

Quantitative proton nuclear magnetic resonance spectroscopy has emerged as a complementary analytical technique for Pregnenolone-d6 Major analysis, offering unique advantages in terms of method independence and structural confirmation [9] [10]. The validation of quantitative nuclear magnetic resonance methods follows International Conference on Harmonisation Q2(R1) guidelines with specific adaptations for nuclear magnetic resonance-based quantitation [9] [11].

Method Development and Optimization

The development of quantitative proton nuclear magnetic resonance methods for Pregnenolone-d6 Major requires careful optimization of acquisition parameters and solvent selection [9] [11] [10]. Deuterated dimethyl sulfoxide has been identified as the optimal solvent system, providing complete sample dissolution while minimizing interference with target analyte signals [9] [11].

Critical acquisition parameters include relaxation delay times of 27 seconds to ensure complete spin relaxation, acquisition times of 2-3 seconds for adequate digital resolution, and 32 scans to achieve signal-to-noise ratios exceeding 250:1 [11]. Temperature control at 298 K ensures reproducible chemical shift positions and integration accuracy [11].

Internal standard selection requires compounds with non-overlapping signals and similar physicochemical properties. Maleic acid at 1.0 mg/mL concentration has proven effective as an internal standard for pregnenolone quantitation [9] [11]. The method provides quantitative determination based on peak area ratios between analyte and internal standard signals [9].

Validation Parameter Assessment

Comprehensive validation studies demonstrate linearity over the range 0.032 to 3.2 mg/mL with correlation coefficients exceeding 0.999 [9] [10]. Limits of detection and quantitation are established at 0.018 mg/mL and 0.056 mg/mL respectively, providing adequate sensitivity for bulk substance analysis [9] [10].

Precision assessments yield relative standard deviations below 2.88% for both repeatability and intermediate precision measurements [9] [11]. Accuracy evaluations through spike recovery studies demonstrate recoveries ranging from 98.5% to 100.99% across low, medium, and high concentration levels [9] [11].

Robustness testing evaluates method performance under deliberately varied conditions including temperature (±2K), relaxation delay time (±2 seconds), and number of scans (±2) [11]. All robustness parameters demonstrate relative standard deviations below 2%, confirming method stability [11].

Specificity and Selectivity Considerations

The inherent specificity of nuclear magnetic resonance spectroscopy provides structural confirmation through characteristic chemical shift patterns and coupling constants [9] [10]. Two-dimensional nuclear magnetic resonance techniques, including heteronuclear single quantum coherence spectroscopy, enable unambiguous structural assignment and impurity detection [9].

Quantitative nuclear magnetic resonance methods demonstrate excellent specificity for pregnenolone identification through characteristic signals at δ 5.32 ppm (vinyl proton) and δ 3.51-3.45 ppm (3β-proton) [9]. The method effectively discriminates pregnenolone from structurally related steroids through distinct chemical shift patterns [9].

Validation ParameterSpecificationICH Q2(R1) Compliance
Linear Range0.032-3.2 mg/mLR² > 0.999
Limit of Detection0.018 mg/mLS/N ≥ 3:1
Limit of Quantification0.056 mg/mLS/N ≥ 10:1
Precision (RSD %)<2.88%RSD < 5%
Accuracy (Recovery %)98.5-100.99%95-105%
Robustness Temperature±2K variationRSD < 2%
Robustness Relaxation Time±2s variationRSD < 2%
Analysis Time~10 min per spectrumValidated protocol

Interlaboratory Reproducibility and Sensitivity Thresholds

Interlaboratory reproducibility assessment represents a critical component in establishing analytical method reliability and harmonization across different laboratory environments [12] [13] [14]. The evaluation of sensitivity thresholds ensures consistent performance at clinically relevant concentration levels while maintaining analytical quality standards [13] [14].

Collaborative Study Design

Interlaboratory studies for Pregnenolone-d6 Major analysis typically involve 8 to 14 participating laboratories employing standardized protocols with common reference materials [13] [14]. Study designs encompass multiple concentration levels spanning the analytical measurement range, including concentrations near the limit of quantitation to assess method sensitivity thresholds [13] [14].

Sample preparation involves distribution of identical aliquots to participating laboratories along with detailed analytical protocols specifying extraction procedures, instrumental parameters, and calibration requirements [13] [14]. Quality control materials at low, medium, and high concentration levels enable assessment of method performance across the analytical range [13] [14].

Statistical evaluation employs robust statistical methods including calculation of consensus values, identification of outlying results, and assessment of between-laboratory variability [13] [14]. Z-score calculations enable identification of laboratories with systematic bias or excessive imprecision [13] [14].

Performance Criteria and Acceptance Thresholds

Inter-laboratory coefficients of variation typically range from 8% to 15% for pregnenolone analysis at therapeutic concentration levels [2] [13] [14]. These values align with analytical performance specifications established for steroid hormone measurements in clinical laboratories [13] [14].

Bias assessment evaluates systematic differences between individual laboratory results and consensus values [13] [14]. Acceptable bias thresholds are typically established at ±15% to ±20% from consensus values, depending on the specific concentration level and clinical application [2] [13] [14].

Total analytical error calculations combine imprecision and bias components to provide comprehensive method performance assessment [13] [14]. Total error thresholds of 25% to 30% are commonly applied for steroid hormone measurements, ensuring clinical decision-making reliability [13] [14].

Method Harmonization Strategies

Harmonization initiatives focus on standardization of calibration materials, sample preparation procedures, and analytical protocols across participating laboratories [13]. The adoption of common certified reference materials significantly improves inter-laboratory agreement and reduces systematic bias [13].

Calibration standardization involves use of identical calibrator preparations with known Pregnenolone-d6 Major concentrations traceable to primary reference standards [13]. This approach minimizes calibration-related variability and improves measurement comparability [13].

Ongoing proficiency testing programs enable continuous monitoring of analytical performance and identification of systematic issues requiring corrective action [13] [14]. Regular participation in external quality assessment schemes ensures maintained analytical competence and method reliability [13] [14].

Sensitivity Threshold Determination

Functional sensitivity assessment evaluates method performance at low concentration levels relevant to clinical decision-making [7] [13]. This involves analysis of samples at concentrations approaching the limit of quantitation with assessment of precision and accuracy performance [7] [13].

Clinical sensitivity thresholds are established based on biological variation data and medical decision limits for pregnenolone measurements [13]. These thresholds ensure analytical methods provide adequate sensitivity for detecting clinically significant concentration changes [13].

Dates

Last modified: 07-20-2023

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